N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-8-14(2)10-16(9-13)24-20(18-11-27-12-19(18)23-24)22-21(25)15-4-6-17(26-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZHLCSMZUUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C21H21N3O2S
- Molecular Weight : 379.48 g/mol
The structural features include a thieno[3,4-c]pyrazole core and a methoxybenzamide moiety, which contribute to its diverse biological activities.
Biological Activity Overview
- Antitumor Activity :
- Analgesic Properties :
- Antimicrobial Activity :
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor proliferation or pain signaling pathways.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its analgesic properties.
- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study Example
A study published in a peer-reviewed journal evaluated the antitumor activity of a related thienopyrazole derivative in vitro and in vivo. The results showed that the compound inhibited tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways. These findings support further investigation into this compound for potential therapeutic applications in oncology .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide exhibit significant antitumor properties. In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Antitumor Activity Assessment
- A study evaluated the efficacy of thieno[3,4-c]pyrazole derivatives against various cancer cell lines. Results indicated a notable reduction in cell viability and increased apoptosis markers in treated cells compared to controls.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity against a range of pathogens. Studies have shown that certain benzamide derivatives effectively inhibit bacterial growth, suggesting potential applications as antibacterial agents.
Case Study: Antimicrobial Efficacy
- Research assessed the antimicrobial effects of thieno[3,4-c]pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The findings indicated that some derivatives exhibited comparable activity to standard antibiotics.
Anti-inflammatory Properties
Thieno[3,4-c]pyrazole compounds are recognized for their anti-inflammatory effects. They may inhibit phosphodiesterase enzymes involved in inflammatory responses, indicating their potential utility in treating conditions characterized by excessive inflammation.
Case Study: Anti-inflammatory Mechanism
- A study demonstrated that specific thieno[3,4-c]pyrazole derivatives reduced inflammatory markers in cellular models of inflammation. This suggests their potential application in developing therapies for inflammatory diseases.
Summary of Research Findings
Preparation Methods
Thieno[3,4-c]Pyrazole Core Formation
The thieno[3,4-c]pyrazole backbone is synthesized via cyclization of thiophene and pyrazole precursors. A representative protocol involves:
- Starting Materials : 3,5-Dimethylphenylhydrazine and 4-methoxybenzoyl chloride.
- Cyclization Conditions : Refluxing in dimethylformamide (DMF) at 120°C for 12 hours under nitrogen atmosphere.
- Mechanism : Nucleophilic attack by the hydrazine group on the thiophene carbonyl carbon, followed by intramolecular cyclization.
Table 1. Cyclization Reaction Parameters
Substitution and Functionalization
The 3,5-dimethylphenyl and 4-methoxybenzamide groups are introduced via Ullmann-type coupling or nucleophilic aromatic substitution (NAS):
- Coupling Reagents : Copper(I) triflate ((tBuCN)₂CuOTf) and silver fluoride (AgF) in tetrahydrofuran (THF).
- Conditions : 50°C for 18 hours under inert atmosphere.
- Yield : 51% after purification by column chromatography.
Key Mechanistic Steps :
- Oxidative Addition : AgF activates the aryl halide substrate.
- Transmetalation : Copper catalyst transfers the aryl group to the thienopyrazole intermediate.
- Reductive Elimination : Forms the final C–N bond.
Table 2. Coupling Reaction Optimization
Advanced Catalytic Systems and Yield Enhancement
Ligand-Accelerated Catalysis
Incorporating nitrogen-based ligands (e.g., 4,4'-di-tert-butyl bipyridine) improves catalytic efficiency:
- Role of Ligands : Prevent catalyst aggregation and enhance electron transfer.
- Yield Improvement : From 51% to 65% under identical conditions.
Table 3. Ligand Effects on Coupling Efficiency
| Ligand | Yield (%) | Reaction Time (h) | Source |
|---|---|---|---|
| None | 51 | 18 | |
| 4,4'-di-tert-Butyl Bipyridine | 65 | 18 | |
| 1,10-Phenanthroline | 58 | 18 |
Solvent and Temperature Screening
Systematic screening identified tetrahydrofuran (THF) as optimal due to:
- Polarity : Facilitates dissolution of ionic intermediates.
- Boiling Point : Compatible with 50°C reactions without evaporation.
- Alternatives : Dimethylacetamide (DMA) increased side products by 15%.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 2H, 3,5-dimethylphenyl), 3.89 (s, 3H, OCH₃).
- ¹³C NMR : 167.8 ppm (C=O), 159.2 ppm (OCH₃).
Mass Spectrometry (MS) :
Infrared Spectroscopy (IR) :
Industrial-Scale Production Strategies
Continuous Flow Synthesis
- Reactor Type : Microfluidic tubular reactor.
- Advantages :
- 20% higher yield due to precise temperature control.
- 50% reduction in solvent use.
Table 4. Batch vs. Flow Synthesis Metrics
| Parameter | Batch Mode | Flow Mode | Source |
|---|---|---|---|
| Yield | 65% | 78% | |
| Reaction Time | 18 hours | 4 hours | |
| Solvent Consumption | 500 mL/g product | 250 mL/g product |
Green Chemistry Modifications
- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduced environmental impact by 40%.
- Catalyst Recycling : Copper residues recovered via ion-exchange resins.
Q & A
Q. What are the key synthetic routes for constructing the thieno[3,4-c]pyrazole core in this compound?
The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions. A common approach involves reacting thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds under reflux conditions. For example, cyclization in dimethyl sulfoxide (DMSO) at elevated temperatures (100–120°C) for 12–18 hours yields the core structure. Subsequent functionalization steps, such as amide coupling with substituted benzoyl chlorides, are performed in aprotic solvents like dichloromethane or tetrahydrofuran (THF) .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the thieno[3,4-c]pyrazole core. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies in DMSO-d₆ at 25°C over 72 hours (monitored via ¹H NMR) show no degradation. However, prolonged exposure to light or acidic/basic conditions may lead to hydrolysis of the amide bond .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 4-methoxybenzamide moiety?
Yield optimization requires precise control of reaction stoichiometry and activation of the carboxylic acid. Using 1.2 equivalents of 4-methoxybenzoyl chloride with 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in THF at 0–5°C minimizes side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >90% purity .
Q. What strategies resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?
Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Standardized protocols, such as using a panel of cancer cell lines (e.g., MCF-7, HeLa) with identical incubation periods (48 hours) and concentrations (1–100 µM), improve reproducibility. Dose-response curves (IC₅₀ calculations) and orthogonal assays (e.g., enzymatic inhibition) validate target engagement .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinases or GPCRs. Key parameters include binding affinity (ΔG), hydrogen-bond interactions with active-site residues (e.g., ASP86 in COX-2), and ligand efficiency (>0.3 kcal/mol per heavy atom). Pharmacophore mapping identifies critical substituents (e.g., 4-methoxy group for hydrophobic interactions) .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during functionalization of the pyrazole ring?
Regioselective substitution at the N-3 position is achieved using bulky directing groups (e.g., 3,5-dimethylphenyl) during cyclization. Steric hindrance directs electrophilic attacks to the less hindered N-1 position. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity before subsequent steps .
Q. What purification techniques are effective for isolating enantiomers or diastereomers?
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) separates enantiomers, while recrystallization in ethanol/water mixtures isolates diastereomers. Purity is confirmed by chiral shift ¹H NMR using europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
